
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with 3-methyl-5-nitrophenylboronic acid and pinacol.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the formation of the boronate ester.
Catalysts: A palladium catalyst is often used to enhance the reaction efficiency.
Solvents: Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: This method allows for precise control over reaction parameters, leading to higher efficiency and safety.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronate ester with aryl or vinyl halides.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and applications.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., Pd/C).
Major Products
Cross-Coupling Products: Biaryl compounds, which are key intermediates in the synthesis of pharmaceuticals.
Oxidation Products: Boronic acids and esters.
Reduction Products: Amino derivatives of the original compound.
科学研究应用
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and materials science for creating polymers and advanced materials.
作用机制
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Activation: The palladium catalyst activates the boronate ester and the halide.
Transmetalation: The activated species undergo transmetalation, forming a palladium complex.
Reductive Elimination: The complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura reactions but lacks the nitro and methyl substituents.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the nitro and methyl groups on the phenyl ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane is unique due to its specific substituents, which enhance its reactivity and selectivity in cross-coupling reactions. The presence of the nitro group can also influence the electronic properties, making it suitable for specific applications where other boronic esters might not be as effective.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-methyl-5-nitrophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-10(8-11(7-9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHRQSAUSKGAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


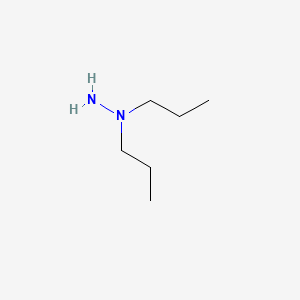
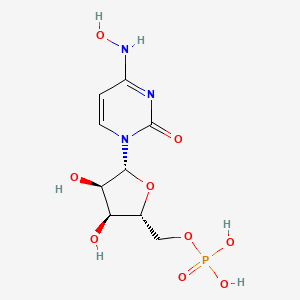

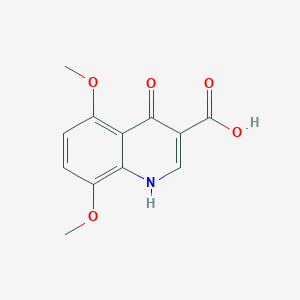

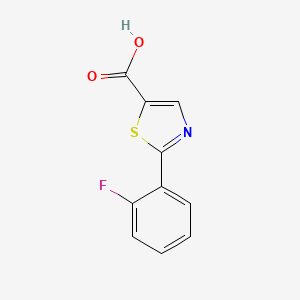
![1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B3383834.png)

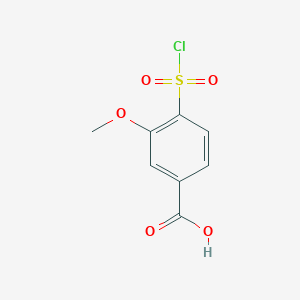
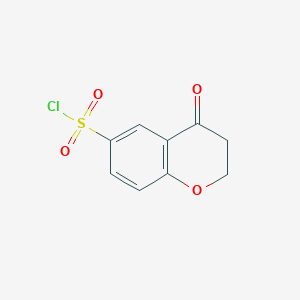
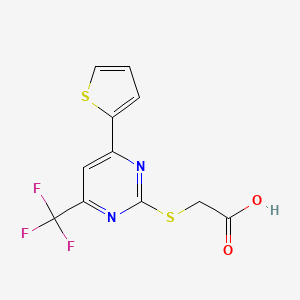

![1-[(Chlorosulfonyl)amino]ethan-1-one](/img/structure/B3383906.png)

